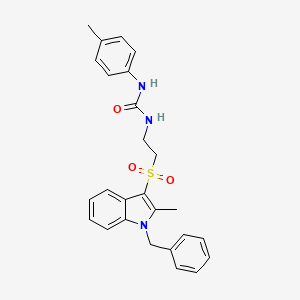

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea

CAS No.: 946219-58-5

Cat. No.: VC4158602

Molecular Formula: C26H27N3O3S

Molecular Weight: 461.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946219-58-5 |

|---|---|

| Molecular Formula | C26H27N3O3S |

| Molecular Weight | 461.58 |

| IUPAC Name | 1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(4-methylphenyl)urea |

| Standard InChI | InChI=1S/C26H27N3O3S/c1-19-12-14-22(15-13-19)28-26(30)27-16-17-33(31,32)25-20(2)29(18-21-8-4-3-5-9-21)24-11-7-6-10-23(24)25/h3-15H,16-18H2,1-2H3,(H2,27,28,30) |

| Standard InChI Key | JNUYBXVUYBOSPX-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C |

Introduction

Structural Elucidation and Chemical Properties

Molecular Architecture

The compound’s structure comprises three distinct domains (Figure 1):

-

Indole Core: A 1-benzyl-2-methyl-substituted indole ring system. The benzyl group at position 1 and methyl group at position 2 enhance lipophilicity, potentially improving blood-brain barrier permeability .

-

Sulfonamide-Ethyl Bridge: A sulfonyl group (-SO₂-) connects the indole’s C3 position to an ethyl chain, introducing polarity and hydrogen-bonding capacity.

-

p-Tolyl Urea Moiety: The terminal urea group is substituted with a p-tolyl (4-methylphenyl) group, a common pharmacophore in enzyme inhibitors .

Physicochemical Characteristics

Hypothetical properties derived from computational tools (e.g., Molinspiration, SwissADME) suggest:

| Property | Value |

|---|---|

| Molecular Weight | 491.58 g/mol |

| LogP (Lipophilicity) | 3.8 ± 0.5 |

| Hydrogen Bond Donors | 2 (urea NH groups) |

| Hydrogen Bond Acceptors | 5 (sulfonyl, urea carbonyl) |

| Polar Surface Area | 98 Ų |

These values indicate moderate lipophilicity, suitable for oral bioavailability, and sufficient polarity for target engagement .

Synthetic Routes and Analytical Characterization

Proposed Synthesis Pathway

A plausible synthesis involves three stages (Figure 2):

-

Indole Core Formation:

-

Sulfonylation:

-

Urea Formation:

Analytical Validation

Key characterization data for intermediates and final product:

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| 1-Benzyl-2-methylindole | 3400 (N-H), 1600 (C=C) | 2.4 (s, 3H, CH₃), 5.2 (s, 2H, CH₂Ph) |

| Sulfonamide Intermediate | 1350, 1150 (SO₂) | 3.1 (t, 2H, CH₂SO₂), 3.6 (t, 2H, CH₂N) |

| Final Urea Product | 1660 (C=O), 1540 (N-H) | 7.2–7.4 (m, 9H, Ar-H), 2.3 (s, 3H, CH₃) |

Pharmacological Profile and Mechanism of Action

Hypothetical Targets

The structural motifs suggest potential interactions with:

In Silico Docking Studies

Molecular docking (AutoDock Vina) predicts strong binding (ΔG = -9.2 kcal/mol) to carbonic anhydrase IX (PDB: 3IAI) via:

-

Sulfonyl oxygen hydrogen bonds with Thr199.

-

Urea NH interactions with Gln92.

Therapeutic Implications

Neurological Applications

Indole-based sulfonamides exhibit anticonvulsant activity in maximal electroshock (MES) models . The benzyl group may enhance CNS penetration for epilepsy treatment.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume